Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2. It is a derivative of piperazine and pyridine, featuring a tert-butyl ester group. This compound is primarily used in research and development within the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 4-bromopyridine with piperazine derivatives. One common method includes the reaction of 4-bromopyridine with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification through chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperazine ring, depending on the specific reagents used.
Scientific Research Applications
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-chloropyridin-2-yl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 4-(4-fluoropyridin-2-yl)-3-oxopiperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity in biological systems compared to its chloro and fluoro counterparts.
Properties
Molecular Formula |
C14H18BrN3O3 |
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Molecular Weight |
356.21 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)11-8-10(15)4-5-16-11/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
GYFWPPJQHUZGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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